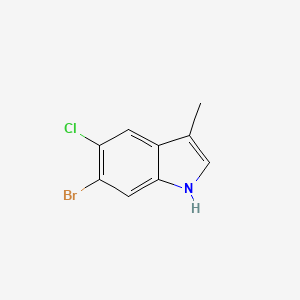

6-溴-5-氯-3-甲基-1H-吲哚

描述

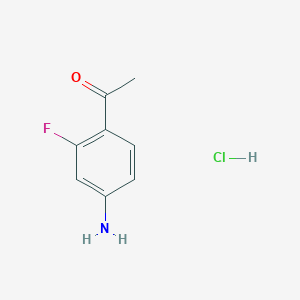

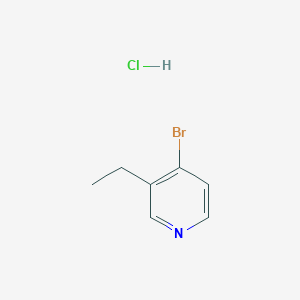

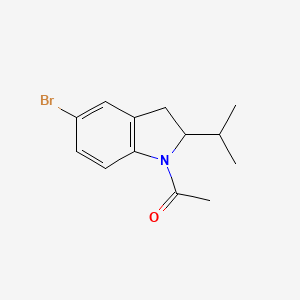

6-Bromo-5-chloro-3-methyl-1H-indole is a chemical compound that has been used in the study to prepare indole derivatives as intermediates for agrochemicals and drugs . It is also known as methyl 5-bromo-6-chloro-1H-indole-3-carboxylate .

Molecular Structure Analysis

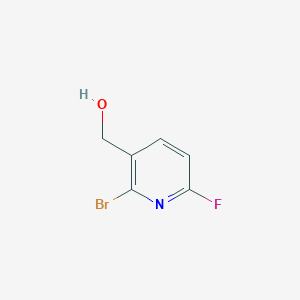

The molecular formula of 6-Bromo-5-chloro-3-methyl-1H-indole is C10H7BrClNO2, and its molecular weight is 288.53 . Another related compound, 6-Bromo-3-methyl-1H-indole, has a molecular formula of C9H8BrN and a molecular weight of 210.07 .Physical And Chemical Properties Analysis

6-Bromo-5-chloro-3-methyl-1H-indole is a solid at room temperature .科学研究应用

吲哚合成及应用

吲哚生物碱一直是有机化学家的重要灵感来源,导致了各种吲哚合成方法的发展。所有吲哚合成的分类已经分散在有机化学文献中,但已经提出了该分类的综合框架,强调了吲哚构建的策略性方法以及历史和当前的最新技术。该分类旨在避免重复,并将精力直接用于吲哚合成的真正挑战。吲哚衍生物具有广泛的生物活性,使其在药物应用中具有重要意义。吲哚的重要性体现在它们与大多数生物靶标的高亲和力,导致开发了大量生物活性化合物和治疗分子 (Taber & Tirunahari, 2011)。

吲哚衍生物在癌症治疗中

吲哚类化合物已被设计和合成,以获得与靶蛋白具有高结合亲和力的有效且口服生物利用度的抑制剂,并且在抑制特定细胞系中的细胞生长方面具有低纳摩尔效力。其中一种化合物在小鼠的各种癌症模型中显示出显着的抗肿瘤活性。通过结构分析确定了该化合物与靶蛋白的高结合亲和力,表明其作为有效、选择性和口服活性抑制剂的潜力 (Zhao 等人,2017 年)。

吲哚衍生物在神经学研究中

吲哚衍生物也已被合成并评估其在神经学研究中的潜力。例如,某些含吲哚的化合物被测试为小鼠中 α7 烟碱乙酰胆碱受体的潜在 PET 示踪剂。这些化合物的合成、它们的体内评估以及它们穿透血脑屏障和标记神经元受体的能力突出了它们在研究神经系统疾病中的潜在用途 (Gao 等人,2012 年)。

吲哚衍生物在抗炎和镇痛研究中

已经合成并评估了几种吲哚衍生物的抗炎和镇痛活性。这些化合物在各种动物模型中进行了测试,揭示了它们作为有效抗炎和镇痛剂的潜力,与现有药物相当甚至优于现有药物。研究强调了结构特征和化学修饰在优化吲哚衍生物的生物活性中的重要性 (Muchowski 等人,1985 年)。

安全和危害

The safety information for 6-Bromo-5-chloro-3-methyl-1H-indole indicates that it is potentially harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for 6-Bromo-5-chloro-3-methyl-1H-indole could involve further exploration of its biological activities and potential therapeutic applications.

作用机制

Target of Action

Indole derivatives, which include 6-bromo-5-chloro-3-methyl-1h-indole, are known to interact with various biological targets . They play a significant role in cell biology and are used in the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects . For instance, some indole derivatives have shown inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence various biochemical pathways . For example, indole-3-acetic acid, a derivative of indole, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .

Result of Action

Indole derivatives are known to have various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Action Environment

Factors such as temperature and light can affect the stability and efficacy of many chemical compounds .

生化分析

Biochemical Properties

6-Bromo-5-chloro-3-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 6-Bromo-5-chloro-3-methyl-1H-indole, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions can lead to enzyme inhibition or activation, affecting the metabolic pathways of other compounds.

Cellular Effects

6-Bromo-5-chloro-3-methyl-1H-indole has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, 6-Bromo-5-chloro-3-methyl-1H-indole may alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of 6-Bromo-5-chloro-3-methyl-1H-indole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, altering their conformation and activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in signal transduction pathways . By inhibiting these kinases, 6-Bromo-5-chloro-3-methyl-1H-indole can modulate downstream signaling events and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-5-chloro-3-methyl-1H-indole can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidative degradation, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, potentially causing cytotoxicity or other adverse effects.

Dosage Effects in Animal Models

The effects of 6-Bromo-5-chloro-3-methyl-1H-indole vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risks of toxicity.

Metabolic Pathways

6-Bromo-5-chloro-3-methyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, cytochrome P450 enzymes play a significant role in the oxidative metabolism of indole derivatives . These enzymes catalyze the hydroxylation and demethylation of 6-Bromo-5-chloro-3-methyl-1H-indole, leading to the formation of metabolites that can be further conjugated and excreted from the body.

Transport and Distribution

The transport and distribution of 6-Bromo-5-chloro-3-methyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, indole derivatives can be transported across cell membranes by organic anion transporters, facilitating their uptake and distribution within target tissues.

Subcellular Localization

The subcellular localization of 6-Bromo-5-chloro-3-methyl-1H-indole affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives may localize to the mitochondria, where they can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 6-Bromo-5-chloro-3-methyl-1H-indole is crucial for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

6-bromo-5-chloro-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClN/c1-5-4-12-9-3-7(10)8(11)2-6(5)9/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCKXROVPFAVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=CC(=C(C=C12)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1381786.png)

![3-Azabicyclo[3.2.1]octane-8-carbonitrile hydrochloride](/img/structure/B1381806.png)